molecular formula C18H21N7O B6537303 N-(2,3-dimethylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide CAS No. 1058204-59-3

N-(2,3-dimethylphenyl)-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine-1-carboxamide

Cat. No.: B6537303
CAS No.: 1058204-59-3
M. Wt: 351.4 g/mol
InChI Key: ZDYJCVCVMGCXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,3-b]pyridazine core linked to a piperazine ring via a carboxamide bridge, with a 2,3-dimethylphenyl substituent on the terminal amide nitrogen. The triazolo-pyridazine moiety is critical for binding to biological targets, while the piperazine-carboxamide structure enhances solubility and pharmacokinetic properties. The 2,3-dimethylphenyl group likely contributes to target selectivity and steric interactions.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O/c1-13-4-3-5-15(14(13)2)20-18(26)24-10-8-23(9-11-24)17-7-6-16-21-19-12-25(16)22-17/h3-7,12H,8-11H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYJCVCVMGCXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)C3=NN4C=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

N-(4-Chlorophenyl)-4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1-piperazinecarboxamide
  • Structure : Differs by substitution of the 2,3-dimethylphenyl group with a 4-chlorophenyl ring.
  • Molecular Weight : 357.8 g/mol (vs. ~375–385 g/mol for the query compound, assuming similar substituents).
  • Pharmacological Target : Likely shares a similar target profile (e.g., kinase or epigenetic regulators) due to the conserved triazolo-pyridazine-piperazine scaffold.
AZD5153
  • Structure : Contains a methoxy-triazolo[4,3-b]pyridazine core linked to a piperidine-piperazine bivalent scaffold.
  • Target : Bromodomain and extraterminal (BET) proteins, specifically BRD3.
  • Activity : Demonstrated potent inhibition (IC50 < 10 nM) due to bivalent binding. The triazolo-pyridazine moiety is essential for BRD4 interaction, while the methoxy group optimizes solubility .
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide)
  • Structure : Shares the triazolo-pyridazine core but lacks the piperazine-carboxamide linkage.
  • Target : Lin28 proteins, involved in stem cell pluripotency.
  • Activity : Functional inhibition of Lin28 via direct binding (IC50 ~80 µM in limb regeneration assays). The absence of piperazine may reduce cellular permeability compared to the query compound .

Functional Analogues

4-[3-Chloro-5-(Trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
  • Structure: Piperazine-carboxamide linked to a chlorotrifluoromethylpyridine and benzoxazinone.
  • Target : Likely kinase or antifungal targets (e.g., epigenetic readers).
  • Activity: The trifluoromethyl group enhances lipophilicity and metabolic stability. Benzoxazinone may confer antifungal properties, differing from the triazolo-pyridazine scaffold’s epigenetic focus .
Compound 28 (Benzo[b][1,4]oxazin-3(4H)-one Analogue)
  • Structure: Piperazine-carboxamide linked to a benzo-oxazinone and pyridinyl group.
  • Target : Dopamine or serotonin receptors (inferred from structural similarity to D3 ligands).
  • Activity: Demonstrated moderate binding affinity (Ki ~100 nM) in receptor assays. The benzo-oxazinone group introduces hydrogen-bonding interactions absent in the query compound .

Pharmacokinetic and Physicochemical Comparison

Compound Molecular Weight (g/mol) logP Solubility Key Substituent
Query Compound (2,3-dimethylphenyl) ~375–385* ~2.5–3.0 Moderate 2,3-Dimethylphenyl
N-(4-Chlorophenyl) Analogue 357.8 ~2.8 Moderate 4-Chlorophenyl
AZD5153 ~550 ~3.5 Low Methoxy, Bivalent scaffold
Compound 28 410.2 ~2.2 High Benzo-oxazinone

*Estimated based on structural similarity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.